Cas no 2248172-67-8 ((2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine)

(2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine 化学的及び物理的性質
名前と識別子
-
- (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine
- (2S)-2-(3,4-dihydro-2H-1-benzopyran-6-yl)propan-1-amine
- 2248172-67-8
- EN300-6507117
-
- インチ: 1S/C12H17NO/c1-9(8-13)10-4-5-12-11(7-10)3-2-6-14-12/h4-5,7,9H,2-3,6,8,13H2,1H3/t9-/m1/s1
- InChIKey: JJKKAVCBKWORSR-SECBINFHSA-N
- ほほえんだ: O1CCCC2C1=CC=C(C=2)[C@H](C)CN
計算された属性
- せいみつぶんしりょう: 191.131014166g/mol
- どういたいしつりょう: 191.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 183
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 35.2Ų
(2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6507117-1.0g |
(2S)-2-(3,4-dihydro-2H-1-benzopyran-6-yl)propan-1-amine |
2248172-67-8 | 1g |
$2391.0 | 2023-05-31 | ||
Enamine | EN300-6507117-5.0g |
(2S)-2-(3,4-dihydro-2H-1-benzopyran-6-yl)propan-1-amine |
2248172-67-8 | 5g |
$6937.0 | 2023-05-31 | ||
Enamine | EN300-6507117-0.25g |
(2S)-2-(3,4-dihydro-2H-1-benzopyran-6-yl)propan-1-amine |
2248172-67-8 | 0.25g |
$2200.0 | 2023-05-31 | ||
Enamine | EN300-6507117-10.0g |
(2S)-2-(3,4-dihydro-2H-1-benzopyran-6-yl)propan-1-amine |
2248172-67-8 | 10g |
$10285.0 | 2023-05-31 | ||
Enamine | EN300-6507117-2.5g |
(2S)-2-(3,4-dihydro-2H-1-benzopyran-6-yl)propan-1-amine |
2248172-67-8 | 2.5g |
$4687.0 | 2023-05-31 | ||
Enamine | EN300-6507117-0.5g |
(2S)-2-(3,4-dihydro-2H-1-benzopyran-6-yl)propan-1-amine |
2248172-67-8 | 0.5g |
$2296.0 | 2023-05-31 | ||
Enamine | EN300-6507117-0.1g |
(2S)-2-(3,4-dihydro-2H-1-benzopyran-6-yl)propan-1-amine |
2248172-67-8 | 0.1g |
$2104.0 | 2023-05-31 | ||
Enamine | EN300-6507117-0.05g |
(2S)-2-(3,4-dihydro-2H-1-benzopyran-6-yl)propan-1-amine |
2248172-67-8 | 0.05g |
$2009.0 | 2023-05-31 |
(2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine 関連文献
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
(2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amineに関する追加情報
Introduction to (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine (CAS No. 2248172-67-8)
(2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine, identified by the CAS number 2248172-67-8, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, featuring a chromenyl moiety linked to an amine-substituted propyl group, has garnered attention due to its potential biological activities and structural features that make it a valuable candidate for further research and development.
The chromenyl ring system, a derivative of benzopyran, is well-known for its presence in various natural products and pharmaceuticals. Its structural versatility allows for modifications that can influence the compound's pharmacokinetic properties, binding affinity, and overall biological activity. In particular, the 6-position of the chromenyl ring provides a strategic site for functionalization, enabling the synthesis of diverse derivatives with tailored properties.
The amine-substituted propyl group in (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine introduces basicity and potential hydrogen bonding capabilities, which can be crucial for interactions with biological targets. The stereochemistry at the (2S)-configuration adds another layer of complexity and specificity, as enantiomeric differences can significantly impact biological activity. This compound's unique structural features make it an attractive scaffold for drug discovery efforts aimed at identifying novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between this compound and potential biological targets. Studies suggest that the chromenyl moiety may engage in π-stacking interactions with aromatic residues in proteins, while the amine group could form hydrogen bonds with polar regions of the target molecule. These insights have guided the design of analogs with enhanced binding affinity and selectivity.
The synthesis of (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine involves multi-step organic transformations, including condensation reactions, reduction steps, and stereoselective methodologies. The use of chiral auxiliaries or catalysts ensures the retention of the desired stereochemical configuration at the amine center. Advances in synthetic chemistry have made it possible to produce this compound with high enantiomeric purity, which is critical for evaluating its pharmacological properties.
Investigations into the biological activity of (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine have revealed promising results in several disease models. Initial studies indicate that this compound may exhibit anti-inflammatory effects by modulating key signaling pathways involved in immune responses. Additionally, its structural features suggest potential applications in neuroprotective therapies, where chromen derivatives have shown efficacy in protecting against oxidative stress and neurodegeneration.
The compound's potential as an antitumor agent has also been explored. Preclinical studies suggest that it may inhibit the growth of cancer cells by interfering with critical cellular processes such as proliferation and angiogenesis. The ability of chromen derivatives to cross cell membranes and reach intracellular targets makes them particularly interesting for developing novel anticancer strategies.
Evaluation of the pharmacokinetic properties of (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine has been crucial in determining its feasibility as a drug candidate. Absorption, distribution, metabolism, and excretion (ADME) studies have provided insights into its bioavailability and persistence within the body. These data are essential for optimizing dosing regimens and minimizing potential side effects.
The development of novel pharmaceuticals often relies on interdisciplinary collaboration between chemists, biologists, and clinicians. The case of (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine exemplifies how structural innovation can lead to compounds with significant therapeutic potential. Ongoing research aims to further refine its properties through structure-based drug design approaches.
The future prospects for this compound are promising, with ongoing studies exploring its mechanism of action and potential synergies with other therapeutic agents. As our understanding of disease pathways continues to evolve, compounds like (2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine will play a crucial role in developing next-generation treatments.
2248172-67-8 ((2S)-2-(3,4-Dihydro-2H-chromen-6-yl)propan-1-amine) 関連製品
- 1803789-96-9(2,6-Dimethyl-3-methoxymandelic acid)
- 2172209-18-4(4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylbutanamido-3,3-dimethylbutanoic acid)
- 1056884-35-5(5,9-Dibromo-7,7-dimethyl-7H-benzocfluorene)
- 1354929-33-1(N-(cyanomethyl)-2-(pyridin-3-yl)-1,3-thiazole-4-carboxamide)
- 477885-83-9(2-[(2-cyanophenyl)sulfanyl]-N-(prop-2-en-1-yl)benzamide)
- 2171623-08-6(3-{3-(benzyloxy)-2-methylpropylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 895016-20-3(2-1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-(2,5-dimethoxyphenyl)acetamide)
- 1803995-62-1(2-(Chloromethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-carbonyl chloride)
- 2138251-42-8(Ethanol, 2-[[(3-amino-1-methyl-1H-pyrazol-4-yl)methyl]amino]-)
- 1807109-06-3(Ethyl 2-bromomethyl-6-cyano-4-hydroxyphenylacetate)



